molecular formula C16H20N4O3 B2532145 4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899996-38-4

4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2532145
CAS RN: 899996-38-4
M. Wt: 316.361
InChI Key: DACCROHGTCLFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in a wide range of physiological processes, including immune response, hematopoiesis, and inflammation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Pharmacological Potential of Related Compounds

Biological and Pharmacological Effects of Phenolic Acids

Phenolic acids, including derivatives like Chlorogenic Acid (CGA), exhibit a wide range of therapeutic roles. These roles include antioxidant activity, antibacterial and antiviral effects, hepatoprotective and cardioprotective functions, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, and lipid metabolism modulation. This suggests a potential area of research for related compounds in addressing metabolic disorders, cardiovascular diseases, and neurodegenerative conditions (Naveed et al., 2018).

Applications in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates the utility of specific amino acid derivatives in studying peptides. Its incorporation into peptides allows for detailed analysis of backbone dynamics, secondary structure, and interactions with membranes, highlighting the potential for 4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid in similar research contexts (Schreier et al., 2012).

Chemical Chaperones in Protein Folding

Studies on 4-phenylbutyric acid (4-PBA) highlight the significance of small molecules as chemical chaperones that assist in protein folding within the endoplasmic reticulum, preventing misfolded protein aggregation. This underscores a possible research avenue for 4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid in exploring proteostasis and its implications in various diseases (Kolb et al., 2015).

properties

IUPAC Name

4-(2-cyanoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-19-6-8-20(9-7-19)14(16(22)23)10-15(21)18-13-5-3-2-4-12(13)11-17/h2-5,14H,6-10H2,1H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACCROHGTCLFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=CC=C2C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

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